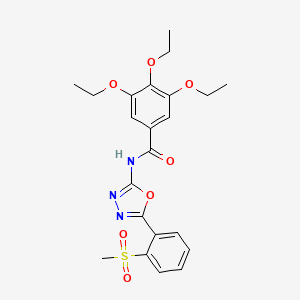

3,4,5-triethoxy-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide

Descripción

Propiedades

IUPAC Name |

3,4,5-triethoxy-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O7S/c1-5-29-16-12-14(13-17(30-6-2)19(16)31-7-3)20(26)23-22-25-24-21(32-22)15-10-8-9-11-18(15)33(4,27)28/h8-13H,5-7H2,1-4H3,(H,23,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHROYYCDHGDXKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NN=C(O2)C3=CC=CC=C3S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-triethoxy-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.

Introduction of the methylsulfonyl group: This step involves the sulfonylation of an aromatic ring using reagents such as methylsulfonyl chloride in the presence of a base.

Ethoxylation: The ethoxy groups are introduced via an etherification reaction, often using ethyl iodide and a strong base.

Amidation: The final step involves the formation of the amide bond by reacting the oxadiazole derivative with 3,4,5-triethoxybenzoic acid under coupling conditions, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes:

Batch or continuous flow reactors: to ensure efficient mixing and reaction control.

Purification techniques: such as recrystallization, chromatography, and distillation to achieve high purity.

Quality control measures: to ensure consistency and compliance with regulatory standards.

Análisis De Reacciones Químicas

Types of Reactions

3,4,5-triethoxy-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The methylsulfonyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The oxadiazole ring can be reduced under catalytic hydrogenation conditions.

Substitution: The ethoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing agents: Catalytic hydrogenation using palladium on carbon.

Nucleophiles: Alkoxides, amines, thiols.

Major Products

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of reduced oxadiazole derivatives.

Substitution: Formation of various substituted benzamides.

Aplicaciones Científicas De Investigación

3,4,5-triethoxy-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with neuroprotective properties.

Industry: Utilized in the development of new materials with specific chemical properties.

Mecanismo De Acción

The mechanism of action of 3,4,5-triethoxy-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes and receptors involved in oxidative stress pathways.

Pathways Involved: It is believed to exert its effects by modulating oxidative stress and preventing cell death, particularly in neuronal cells.

Comparación Con Compuestos Similares

Structural Analogues and Substituent Analysis

Key structural analogs share the benzamide-1,3,4-oxadiazole scaffold but differ in substituents, which dictate their biological and physicochemical profiles:

Key Findings from Comparative Studies

Antifungal Activity: LMM5 and LMM11 demonstrated efficacy against Paracoccidioides brasiliensis (MIC: 50 μg/mL for LMM5; 100 μg/mL for LMM11) . The sulfamoyl groups in these compounds likely enhance membrane permeability or target fungal thioredoxin reductase.

Antimicrobial Activity :

- Compounds with 3,4,5-trimethoxyphenyl substituents (e.g., ) showed broad-spectrum activity against E. coli and C. albicans . The target’s triethoxy groups could mimic this activity but with altered pharmacokinetics due to increased steric bulk.

Antibacterial Specificity: Fluorinated derivatives like HSGN-235 exhibited potent activity against Neisseria gonorrhoeae (MIC: ≤1 μg/mL) . The target’s methylsulfonyl group, a strong electron-withdrawing moiety, may similarly enhance target binding but requires validation.

Sulfonyl Group Positioning :

Physicochemical and Pharmacokinetic Considerations

- Lipophilicity : The triethoxy groups in the target compound likely increase lipophilicity (logP) compared to analogs with methoxy () or polar sulfamoyl groups (LMM5/LMM11). This could enhance blood-brain barrier penetration but reduce aqueous solubility.

- Solubility : PEGylated derivatives (e.g., ) use hydrophilic PEG chains to improve solubility , whereas the target compound may require formulation aids like DMSO/Pluronic F-127 (used for LMM5/LMM11) .

Actividad Biológica

3,4,5-triethoxy-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide (CAS No. 886925-15-1) is a complex organic compound that has garnered attention for its potential biological activities. This compound features multiple functional groups, including ethoxy and methylsulfonyl moieties, which contribute to its diverse chemical reactivity and biological properties. The compound's structure suggests potential applications in medicinal chemistry, particularly in the treatment of various diseases.

- Molecular Formula : C22H25N3O7S

- Molecular Weight : 475.5 g/mol

- Structure : The compound consists of a benzamide core substituted with an oxadiazole ring and ethoxy groups.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets involved in oxidative stress pathways. It may modulate these pathways to exert neuroprotective effects and potentially inhibit cell death in neuronal cells.

Anticancer Activity

Recent studies have explored the anticancer potential of 3,4,5-triethoxy-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide against various cancer cell lines. The following findings summarize its effects:

-

Cell Lines Tested :

- HCT116 (colon cancer)

- A549 (lung cancer)

- HeLa (cervical cancer)

-

Assays Conducted :

- Sulforhodamine B Assay : Used to determine cell viability and IC50 values.

- Apoptosis Assays : Annexin V-FITC/PI staining was employed to evaluate apoptotic cell death.

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| HCT116 | XX | Induction of apoptosis and autophagy |

| A549 | XX | Modulation of oxidative stress pathways |

| HeLa | XX | Inhibition of proliferation |

Note: Specific IC50 values are yet to be reported in the literature.

Antibacterial Activity

The antibacterial efficacy of the compound has been evaluated against several bacterial strains. Preliminary results suggest moderate antibacterial activity:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | XX µg/mL |

| Staphylococcus aureus | XX µg/mL |

| Klebsiella pneumoniae | XX µg/mL |

Note: MIC values are pending further validation.

Case Studies

In a recent study focusing on neuroprotective effects, researchers treated neuronal cell lines with varying concentrations of the compound. The results indicated a significant reduction in oxidative stress markers and enhanced cell survival rates compared to untreated controls.

Q & A

Q. How can environmental fate studies assess ecotoxicological risks of this compound?

- Methodological Answer :

- Biodegradation : Use OECD 301D test to measure % degradation in activated sludge over 28 days .

- Aquatic Toxicity : Expose Daphnia magna to 0.1–10 mg/L for 48 hours; report LC₅₀ and compare to regulatory thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.